

Spectroscopic Analysis of Tetraphenylmethane and Its Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: Tetraphenylmethane

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This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **tetraphenylmethane** and its derivatives. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key workflows for researchers in academia and industry.

Introduction

Tetraphenylmethane (TPM) is a foundational molecule in supramolecular chemistry and materials science due to its unique three-dimensional, tetrahedral structure. Its derivatives, functionalized at the phenyl rings, are versatile building blocks for creating complex architectures such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and dendritic polymers. Accurate and thorough spectroscopic analysis is paramount for confirming the synthesis and purity of these compounds, as well as for elucidating their structural and electronic properties. This guide covers the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of **tetraphenylmethane** and its key derivatives.

Spectroscopic Data of Tetraphenylmethane and Key Derivatives

The following tables summarize the key spectroscopic data for **tetraphenylmethane** and its para-substituted nitro, amino, and bromo derivatives.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) [ppm] and Multiplicity
Tetraphenylmethane	CDCl ₃	7.27-7.18 (m, 20H)[1]
Tetrakis(4-nitrophenyl)methane	CDCl ₃	8.24-8.23 (d, 8H), 7.43-7.41 (d, 8H)[1]
Tetrakis(4-aminophenyl)methane	DMSO-d ₆	6.67-6.66 (d, 8H), 6.39-6.37 (d, 8H), 4.85 (s, 8H)[1]
Tetrakis(4-bromophenyl)methane	(CD ₃) ₂ SO	7.35-7.05 (multiple peaks, 20H)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) [ppm]
Tetraphenylmethane	CDCl ₃	147.5, 132.0, 127.4, 125.8, 64.2[2]
Tetrakis(4-aminophenyl)methane	CDCl ₃	152.7, 151.0, 148.7, 131.7, 131.1, 129.1, 122.9, 122.4, 65.3[3]
Tetrakis(4-bromophenyl)methane	Not Specified	Data available but specific shifts not detailed in search results.

Table 3: UV-Vis Spectroscopic Data

Compound	Solvent	λ_{max} [nm]	Molar Absorptivity (ϵ) [$\text{M}^{-1}\text{cm}^{-1}$]
Tetraphenylmethane	Cyclohexane	263	1910[4]
Tetraphenylmethane Derivatives with Nitrogen Heterocycles	Various	~300 (π - π^* transition of pyrrole fluorophores)	Not specified[5]

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	$[\text{M}+\text{H}]^+$ (Calculated)	Key Fragment Ions (m/z)
Tetraphenylmethane	ESI	321.16	Not specified
Tetrakis(4-aminophenyl)methane	MALDI	737.3146 (found)	Not specified[3]
Tetrakis(4-bromophenyl)methane	ESI	632.80578	Not specified[6]
Tetrakis(4-nitrophenyl)methane	ESI	501.10408	Not specified[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation and purity assessment.

Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

Protocol for Quantitative ^1H NMR:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **tetraphenylmethane** derivative into a clean, dry vial.
 - Add a known amount of a suitable internal standard (e.g., triphenylene-d₁₂ for aromatic compounds).[8]
 - Dissolve the sample and internal standard in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both are fully soluble.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup and Calibration:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Determine the 90° pulse width for the probe.
- Data Acquisition:
 - Use a standard 1D proton pulse sequence.
 - Set the spectral width to cover the entire aromatic and aliphatic regions.
 - For quantitative analysis, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest (typically 30 seconds for aromatic protons to be safe).[9][10]
 - Set the number of scans (ns) to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[11]
 - A 30° or 45° pulse angle is often used to reduce the overall experiment time while maintaining reasonable signal intensity.[10]

- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum manually.
 - Perform baseline correction.
 - Integrate the signals of interest, ensuring the integration limits are consistent for all relevant peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and confirm the molecular structure.

Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer or equivalent.

Protocol (KBr Pellet Method):

- Sample Preparation:
 - Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
 - Gently mix the sample and KBr.
 - Transfer the mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.^[2]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).

- Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

Protocol (Thin Solid Film Method):

- Sample Preparation:
 - Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[\[12\]](#)
 - Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[\[12\]](#)
- Data Acquisition:
 - Place the salt plate in the sample holder.
 - Acquire a background spectrum of the clean salt plate.
 - Acquire the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions and determine the concentration of the compound in solution.

Instrumentation: UV-Vis spectrophotometer (e.g., Shimadzu UV-1780).

Protocol:

- Sample Preparation:
 - Choose a solvent that does not absorb in the region of interest (e.g., cyclohexane, ethanol, acetonitrile).
 - Prepare a stock solution of the **tetraphenylmethane** derivative of a known concentration.
 - Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is desired.

- Data Acquisition:
 - Use a matched pair of quartz cuvettes (one for the blank and one for the sample).
 - Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
 - Record a baseline spectrum with the blank solution.
 - Record the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - If performing quantitative analysis, plot absorbance versus concentration to generate a calibration curve and determine the molar absorptivity (ϵ) from the slope according to the Beer-Lambert law.[\[13\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6530 Accurate-Mass Q-TOF LC/MS).

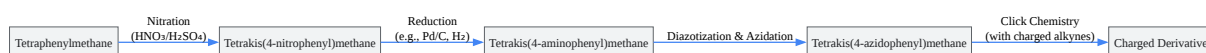
Protocol for ESI-MS:

- Sample Preparation:
 - Dissolve the sample in a suitable solvent compatible with ESI-MS (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 $\mu\text{g/mL}$.
 - Acidify the solution with 0.1% formic acid for positive ion mode or make it basic with 0.1% ammonium hydroxide for negative ion mode to promote ionization.
- Instrument Setup and Optimization:

- Optimize the ESI source parameters for the compound of interest. Key parameters to adjust include:
 - Capillary Voltage: Typically 3-5 kV for positive mode.[14]
 - Nebulizer Gas Pressure: Controls droplet size (e.g., 20-60 psi).[14]
 - Drying Gas Flow Rate and Temperature: Aids in desolvation (e.g., 5-10 L/min and 250-350 °C).[14]
 - Skimmer and Cone Voltages: Can be adjusted to control fragmentation in the source.
- Data Acquisition:
 - Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
 - Acquire the full scan mass spectrum to identify the molecular ion ($[M+H]^+$, $[M-H]^-$, or other adducts).
 - Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

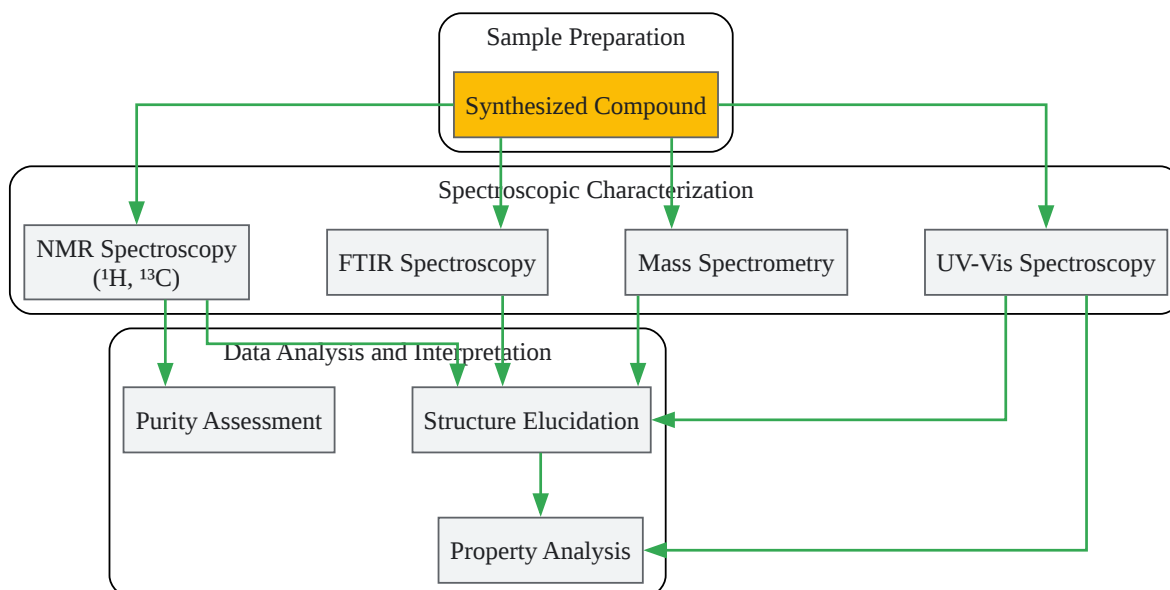
Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis and analysis of **tetraphenylmethane** derivatives.



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Caption: Synthesis pathway for charged **tetraphenylmethane** derivatives.



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